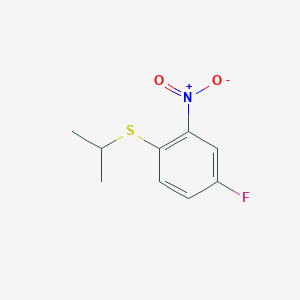
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a benzyl group and a benzyloxy group attached to a piperidine ring, which is further substituted with two methyl groups at the 2-position. The unique structural features of this compound make it an interesting subject for various chemical and pharmacological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane and a carbonyl compound.
Introduction of Benzyl and Benzyloxy Groups: The benzyl and benzyloxy groups can be introduced through nucleophilic substitution reactions. For example, benzyl chloride and sodium benzyloxide can be used as reagents to introduce these groups onto the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like carbonyl or carboxyl groups.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out to replace the benzyl or benzyloxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride and sodium benzyloxide in an aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones or carboxylic acids, while reduction may produce benzyl alcohols.
Applications De Recherche Scientifique
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyl and benzyloxy groups may play a role in binding to these targets, while the piperidine ring provides structural stability. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzyl-5-(benzyloxy)-2-methylpiperidine: Similar structure but with only one methyl group.
1-Benzyl-5-(benzyloxy)-2,2-dimethylpyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
1-Benzyl-5-(benzyloxy)-2,2-dimethylpyridine: Similar structure but with a pyridine ring instead of a piperidine ring.
Uniqueness
1-Benzyl-5-(benzyloxy)-2,2-dimethylpiperidine is unique due to its specific combination of benzyl, benzyloxy, and dimethyl substitutions on the piperidine ring. This unique structure imparts distinct chemical and pharmacological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H27NO |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
1-benzyl-2,2-dimethyl-5-phenylmethoxypiperidine |
InChI |
InChI=1S/C21H27NO/c1-21(2)14-13-20(23-17-19-11-7-4-8-12-19)16-22(21)15-18-9-5-3-6-10-18/h3-12,20H,13-17H2,1-2H3 |
Clé InChI |
QHEATGNMCJNKSK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CN1CC2=CC=CC=C2)OCC3=CC=CC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)





![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)
![2-[Boc(2-cyanoethyl)amino]butanoic Acid](/img/structure/B13683947.png)


![5-Iodo-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683962.png)
